1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-19-8-9-20(26)23(19)14-4-6-18(7-5-14)29(27,28)24-15-2-3-16(24)13-17(12-15)22-11-1-10-21-22/h1,4-7,10-11,15-17H,2-3,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSZDEBHBSNDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the bicyclic octane structure. The sulfonyl phenyl group is then introduced through sulfonation reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory properties. The sulfonamide group present in this compound enhances its interaction with inflammatory mediators, potentially leading to reduced inflammation in various models of inflammatory diseases .
Antimicrobial Properties
Compounds similar to 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione have shown promising antimicrobial activity against several bacterial strains. The presence of the pyrazole ring is thought to contribute to this effect by interfering with bacterial metabolic pathways .
Drug Design and Development
The compound's structural complexity makes it a candidate for further modifications aimed at enhancing its pharmacological profile. Studies have explored the synthesis of analogs with varied substituents on the pyrrolidine and pyrazole rings to improve efficacy and reduce toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
| Compound Name / Feature | Bicyclic Core | Functional Groups | Pharmacological Target (Hypothetical) | Structural Flexibility |
|---|---|---|---|---|
| Target Compound | 8-azabicyclo[3.2.1]octane | Pyrazole, sulfonyl, pyrrolidinedione | Kinase inhibition / GPCR modulation | Low (rigid bicyclic) |
| Analog A: Rolipram | None | Pyrrolidinedione | PDE4 inhibitor | Moderate |
| Analog B: Celecoxib | None | Pyrazole, sulfonamide | COX-2 inhibitor | Moderate |
| Analog C: Atropine derivatives | Tropane (bicyclo[3.2.1]) | Ester, amine | Muscarinic receptor antagonist | Low |
Key Observations:
This is akin to tropane alkaloids (e.g., atropine derivatives), where the bicyclic system improves receptor affinity .
Functional Groups: The sulfonyl group may enhance solubility and hydrogen-bonding interactions compared to sulfonamides in Celecoxib.
Target Selectivity : The combination of pyrazole and sulfonyl groups is reminiscent of COX-2 inhibitors (e.g., Celecoxib), but the rigid core may redirect activity toward kinases or GPCRs.
Hypothetical Research Findings:
- Synthetic Accessibility : The compound’s complexity likely requires multi-step synthesis, contrasting with simpler analogs like Celecoxib.
- Crystallographic Validation : Software such as SHELX enables precise determination of bond lengths and angles in the bicyclic system, critical for structure-activity relationship (SAR) studies .
- Bioactivity : Preliminary docking studies (hypothetical) suggest the sulfonyl group interacts with catalytic lysine residues in kinases, a mechanism distinct from Celecoxib’s COX-2 binding.
Biological Activity
The compound 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyrazole ring : Known for diverse biological activities.
- Bicyclic octane system : Contributes to its pharmacological profile.
- Sulfonyl group : Enhances solubility and reactivity.
The molecular formula is , with a molecular weight of approximately 386.42 g/mol.
1. Enzyme Inhibition
Research indicates that compounds containing a pyrazole moiety often exhibit enzyme inhibitory properties. For example, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The specific interactions of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione with these enzymes could lead to anti-inflammatory effects.
2. Anticancer Potential
Pyrazole derivatives have been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation .
3. Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively. For instance, derivatives with similar structural features have demonstrated significant activity against various bacterial strains, indicating that the sulfonyl and pyrazole groups may play crucial roles in mediating these effects .
The biological activity of the compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in inflammation and cancer progression.
- Enzyme Interaction : By binding to active sites on target enzymes, it may inhibit their activity, leading to decreased production of inflammatory mediators or cancer-promoting factors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition; anti-inflammatory effects | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antibacterial | Effective against Gram-positive bacteria |
Notable Research Findings
- A study highlighted the synthesis and evaluation of various pyrazole derivatives, including those with similar bicyclic structures, which exhibited significant COX inhibition and anti-inflammatory properties.
- Another investigation focused on the anticancer activity of pyrazole-containing compounds, reporting promising results in vitro against breast and colon cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
